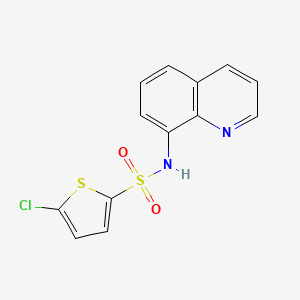
5-chloro-N-quinolin-8-ylthiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(quinolin-8-yl)thiophene-2-sulfonamide is a chemical compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(quinolin-8-yl)thiophene-2-sulfonamide typically involves the condensation of quinoline derivatives with thiophene sulfonamide. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(quinolin-8-yl)thiophene-2-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-N-(quinolin-8-yl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-chloro-N-(quinolin-8-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the quinoline and thiophene rings can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(quinolin-8-yl)thiophene-2-sulfonamide: Similar structure but with a bromine atom instead of chlorine.
2-methylquinoline derivatives: Similar quinoline structure but with different substituents.
Uniqueness
5-chloro-N-(quinolin-8-yl)thiophene-2-sulfonamide is unique due to the presence of both quinoline and thiophene rings, which confer distinct chemical and biological properties. The chlorine atom also provides a site for further functionalization, making it a versatile compound for various applications.
Biological Activity
5-chloro-N-quinolin-8-ylthiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of a quinoline moiety and a thiophene ring , which contribute to its biological properties. The presence of the sulfonamide group further enhances its pharmacological profile by facilitating interactions with various biological targets.
Target Enzymes
Research indicates that this compound primarily acts as an inhibitor of Factor Xa (FXa) , a critical enzyme in the coagulation cascade. By inhibiting FXa, the compound disrupts the conversion of prothrombin to thrombin, leading to reduced blood clot formation.
Biological Pathways
The inhibition of FXa has implications for various pathological conditions, particularly in thromboembolic disorders. Additionally, the compound exhibits potential anti-cancer activity by affecting cellular signaling pathways associated with proliferation and apoptosis .
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various bacterial strains. Notably, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. In comparative studies, derivatives of this compound exhibited higher antibacterial activity than some standard antibiotics .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. It has shown promising results against multiple cancer cell lines, including human breast adenocarcinoma (MDA-MB-231) and melanoma cells (C-32). The compound's ability to induce apoptosis in cancer cells is linked to its modulation of key regulatory proteins involved in cell cycle progression and survival .
Case Studies and Research Findings
- Antiviral Activity : A study highlighted that derivatives similar to this compound exhibited antiviral activity against H5N1 influenza virus with minimal cytotoxicity .
- Synergistic Effects : Research has indicated that combining this compound with other therapeutic agents can enhance its efficacy against resistant bacterial strains, such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .
- Toxicity Profile : In toxicity assessments on normal human dermal fibroblasts, the compound exhibited low toxicity levels up to concentrations of 100 µM, suggesting a favorable therapeutic index for further development .
Data Summary Table
Properties
CAS No. |
620103-77-7 |
|---|---|
Molecular Formula |
C13H9ClN2O2S2 |
Molecular Weight |
324.8 g/mol |
IUPAC Name |
5-chloro-N-quinolin-8-ylthiophene-2-sulfonamide |
InChI |
InChI=1S/C13H9ClN2O2S2/c14-11-6-7-12(19-11)20(17,18)16-10-5-1-3-9-4-2-8-15-13(9)10/h1-8,16H |
InChI Key |
SNSCETRSXPPXIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(S3)Cl)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















